N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
CAS No.: 946379-79-9
Cat. No.: VC11901054
Molecular Formula: C23H23FN2O5
Molecular Weight: 426.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946379-79-9 |
|---|---|
| Molecular Formula | C23H23FN2O5 |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C23H23FN2O5/c1-15-10-20(27)22(31-14-16-4-6-17(24)7-5-16)12-26(15)13-23(28)25-19-11-18(29-2)8-9-21(19)30-3/h4-12H,13-14H2,1-3H3,(H,25,28) |
| Standard InChI Key | ZMSKCPKBVUGUSR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)C(=CN1CC(=O)NC2=C(C=CC(=C2)OC)OC)OCC3=CC=C(C=C3)F |
| Canonical SMILES | CC1=CC(=O)C(=CN1CC(=O)NC2=C(C=CC(=C2)OC)OC)OCC3=CC=C(C=C3)F |
Introduction
N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a complex organic compound with a molecular formula of C23H23FN2O5 and a molecular weight of approximately 426.4 g/mol . This compound features a unique structure that includes a 2,5-dimethoxyphenyl group attached to a 1,4-dihydropyridine moiety, which is further substituted with a fluorophenyl methoxy group. The presence of methoxy groups and the fluorinated substituent enhances its potential biological activity and solubility, making it an interesting candidate for pharmaceutical research.
Synthesis and Preparation
The synthesis of N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the 1,4-dihydropyridine core. This can be achieved through condensation reactions involving appropriate aldehydes and amines. The introduction of the fluorophenyl methoxy group and the dimethoxyphenyl moiety requires careful selection of reagents and conditions to ensure high yields and purity.
Biological Activity and Potential Applications
While specific biological activities of N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide have not been extensively documented, compounds with similar structures have shown potential as therapeutic agents. For example, 1,4-dihydropyridine derivatives are well-known for their role as calcium channel blockers, such as nifedipine. The unique structural features of this compound suggest it could be modified to exhibit novel pharmacological properties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Nifedipine | 1,4-Dihydropyridine derivative | Calcium channel blocker |
| 25CN-NBOH | N-benzyl substituted phenethylamine | Hallucinogenic effects |
| 4-Fluoroacetyl fentanyl | Fluorinated derivative | Analgesic properties |
These comparisons highlight the potential for N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide to exhibit diverse biological activities based on its structural similarities and differences with known compounds.
Future Research Directions
To fully elucidate the biological effects and therapeutic potential of N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide, further studies are necessary. These should include:
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In Vitro and In Vivo Assays: To determine its efficacy and safety profile.
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Molecular Docking Simulations: To predict interactions with potential biological targets.
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Structure-Activity Relationship (SAR) Studies: To optimize its pharmacological properties through structural modifications.
These investigations will provide valuable insights into the compound's potential applications in medicine and its place within the broader context of pharmaceutical research.
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